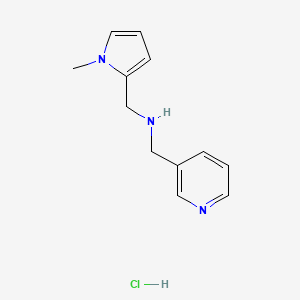

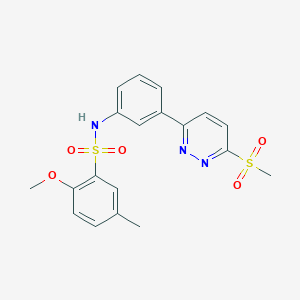

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, also known as MPPA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied extensively in the areas of biochemistry, physiology, and pharmacology, due to its unique properties and potential applications.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Intramolecular hydrogen bonding and tautomerism in Schiff bases, including structures similar to (1-Methyl-1H-pyrrol-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, demonstrate significant interest in the study of chemical equilibrium and molecular structures. Such compounds exhibit tautomeric equilibrium in different solvents, indicating a balance between phenol-imine and keto-amine forms. This equilibrium is influenced by solvent polarity and can be observed through various spectroscopic techniques, offering insights into intramolecular interactions and bond lengths in molecular structures (Nazır et al., 2000).

Pyrrole and Pyrrole Derivatives

Pyrrole derivatives, like this compound, play a crucial role in the synthesis of biologically significant molecules, including heme and chlorophyll. These compounds exhibit pronounced aromatic character due to the extensive delocalization of electrons. Pyrrole derivatives are synthesized through condensation reactions involving amines and carbonyl-containing compounds, highlighting their utility in creating a wide range of functional derivatives used in solvents, dyes, and as intermediates in various chemical reactions (Anderson & Liu, 2000).

Spectroscopic Identification and Derivatization

Spectroscopic studies, including GC-MS, IR, NMR, and X-ray diffraction, are essential in identifying and characterizing compounds like this compound and their derivatives. These techniques allow for the examination of molecular properties and the exploration of derivatization reactions, providing valuable information on chemical structures and potential applications in various fields (Nycz et al., 2016).

Fluorescent Sensors and Biological Imaging

Fluorescent Zn(II) sensors based on pyridyl-amine-pyrrole groups demonstrate significant applications in biological imaging. These sensors, including derivatives of this compound, exhibit enhanced selectivity for Zn(II) and can be used in confocal microscopy studies to monitor zinc ion concentrations in vivo, showcasing their potential in bioimaging and medical diagnostics (Nolan et al., 2006).

properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-15-7-3-5-12(15)10-14-9-11-4-2-6-13-8-11;/h2-8,14H,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNZTLNTWLVGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CNCC2=CN=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-fluoro-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2847249.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2847257.png)

![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)

![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)

![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)

![(E)-6-isopropyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847270.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)